molecular formula C12H15BBrNO4 B6308207 4-Bromo-3-nitrophenylboronic acid, pinacol ester CAS No. 2121514-39-2

4-Bromo-3-nitrophenylboronic acid, pinacol ester

Cat. No.: B6308207
CAS No.: 2121514-39-2
M. Wt: 327.97 g/mol
InChI Key: JPNRKXYDPBXOMF-UHFFFAOYSA-N
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Description

4-Bromo-3-nitrophenylboronic acid, pinacol ester is an organoboron compound widely used in organic synthesis. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and nitro groups, and the boronic acid is esterified with pinacol. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry .

Properties

IUPAC Name

2-(4-bromo-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BBrNO4/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14)10(7-8)15(16)17/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNRKXYDPBXOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BBrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-nitrophenylboronic acid, pinacol ester typically involves the reaction of 4-bromo-3-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatography to ensure high purity of the final product .

Mechanism of Action

The primary mechanism of action for 4-Bromo-3-nitrophenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets include the palladium catalyst and the aryl or vinyl halide substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-nitrophenylboronic acid, pinacol ester is unique due to the presence of both bromine and nitro substituents on the phenyl ring. This combination enhances its reactivity and allows for selective functionalization in complex organic synthesis .

Biological Activity

4-Bromo-3-nitrophenylboronic acid, pinacol ester is a boronic ester that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound features a bromine atom and a nitro group on the phenyl ring, which are critical for its biological activity. The boronic acid moiety allows for interactions with various biological targets.

PropertyValue
Molecular FormulaC12H14BBrN2O4
Molecular Weight327.06 g/mol
SolubilitySoluble in organic solvents
Density1.4±0.1 g/cm³

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound may interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways. It is hypothesized that the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to DNA damage or disruption of critical signaling pathways .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies suggest that it may possess activity against a range of bacterial strains.

  • Case Study : In vitro studies demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL .

In Vitro Studies

In vitro experiments have demonstrated the effectiveness of this compound against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.2
HeLa (Cervical Cancer)3.8
A549 (Lung Cancer)6.5

These findings indicate a promising potential for further development in anticancer therapies.

Mechanistic Insights

The mechanism of action involves the interaction of the compound with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Notably, its ability to form complexes with certain proteins could be leveraged for targeted drug delivery systems .

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a versatile building block in organic synthesis and medicinal chemistry:

  • Suzuki-Miyaura Coupling : It can participate in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules .
  • Drug Development : Its derivatives have been explored for developing new pharmaceuticals targeting various diseases, particularly cancers and infectious diseases .

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